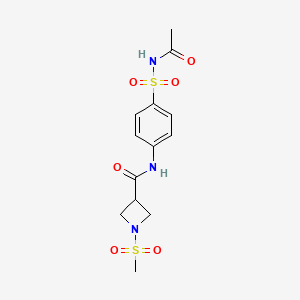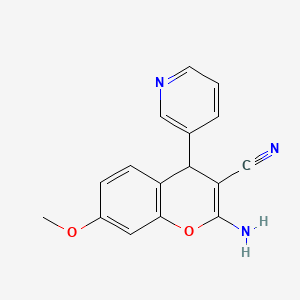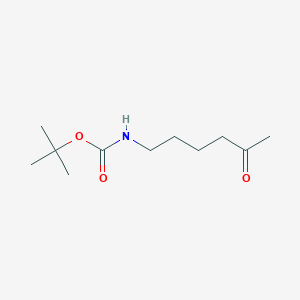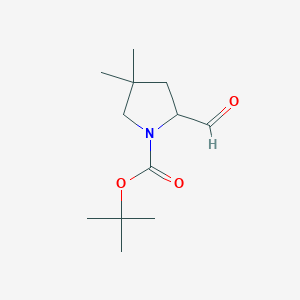![molecular formula C16H27Cl2N5 B2409643 (1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride CAS No. 2416874-75-2](/img/structure/B2409643.png)
(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KB-0742 塩酸塩は、サイクリン依存性キナーゼ9(CDK9)の強力な、選択的な、そして経口生物学的利用能の高い阻害剤です。 それは、特に転写依存性によって駆動されるさまざまな癌、特に前臨床研究において著しい可能性を示しています .
準備方法
合成経路と反応条件
KB-0742 塩酸塩の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。 特定の合成経路と反応条件は、所有権があり、詳細には公開されていません。 化合物は、CDK9阻害に対して高い純度と選択性を達成するために合成されていることが知られています .
工業生産方法
KB-0742 塩酸塩の工業生産には、一貫性と品質を確保するために制御された条件下での大規模合成が含まれます。 このプロセスには、医薬品アプリケーションに必要な所望の純度レベルを達成するための厳格な精製ステップが含まれます .
化学反応の分析
反応の種類
KB-0742 塩酸塩は、主にCDK9との相互作用に関連する反応を起こします。 これらの反応には以下が含まれます。
一般的な試薬と条件
KB-0742 塩酸塩を含む反応は、通常、生理学的条件下で起こり、化合物は経口で投与されます。 その合成で使用される特定の試薬は、所有権があります .
生成される主な生成物
KB-0742 塩酸塩とCDK9の相互作用の主な生成物は、転写伸長の阻害であり、腫瘍遺伝子タンパク質の発現の低下とそれに続く癌細胞の死につながります .
科学研究への応用
KB-0742 塩酸塩は、次のような多くの科学研究への応用があります。
科学的研究の応用
KB-0742 Dihydrochloride has several scientific research applications, including:
Cancer Research: It has shown efficacy in preclinical models of sarcoma, chordoma, and small-cell lung cancer
Transcriptional Regulation Studies: The compound is used to study the role of CDK9 in transcriptional regulation and its impact on cancer cell proliferation.
Drug Development: KB-0742 Dihydrochloride serves as a lead compound for developing new CDK9 inhibitors with improved efficacy and safety profiles.
作用機序
KB-0742 塩酸塩は、CDK9を選択的に阻害することによってその効果を発揮します。 CDK9は、RNAポリメラーゼIIのリン酸化を介して転写伸長に関与するセリン-スレオニンキナーゼです。 CDK9を阻害することにより、KB-0742 塩酸塩は転写ネットワークを破壊し、癌細胞の増殖と生存を阻害します .
類似の化合物との比較
類似の化合物
フラボピリドール: より広範なキナーゼ阻害プロファイルを持つ別のCDK9阻害剤。
ディナシクリブ: CDK9を含む複数のCDKに対して活性を持つCDK阻害剤。
SNS-032: CDK2、CDK7、およびCDK9の選択的阻害剤。
KB-0742 塩酸塩の独自性
KB-0742 塩酸塩は、CDK9に対する高い選択性と経口生物学的利用能により、他とは異なります。 この選択性は、標的外効果を減らし、他のCDK阻害剤と比較して安全性プロファイルを向上させます .
類似化合物との比較
Similar Compounds
Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition profiles.
Dinaciclib: A CDK inhibitor with activity against multiple CDKs, including CDK9.
SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9.
Uniqueness of KB-0742 Dihydrochloride
KB-0742 Dihydrochloride is unique due to its high selectivity for CDK9 and its oral bioavailability. This selectivity reduces off-target effects and improves its safety profile compared to other CDK inhibitors .
特性
IUPAC Name |
(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUPXOLLHVLWQF-NJHZPMQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)


![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)



![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)

![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)
